molecular formula C21H28N2O3S B1224989 2-[[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]methyl]-4-propan-2-ylphenol

2-[[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]methyl]-4-propan-2-ylphenol

Cat. No. B1224989
M. Wt: 388.5 g/mol
InChI Key: IYJLDWAHRRCHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(4-methylphenyl)sulfonyl-1-piperazinyl]methyl]-4-propan-2-ylphenol is a sulfonamide.

Scientific Research Applications

  • Preparation and Reductive Transformations : This compound is used in the preparation and reductive transformations of vinylogous sulfonamides, which are important for the synthesis of indolizidines, a type of alkaloid with potential applications in medicinal chemistry. These compounds are known for their nucleophilic properties, allowing for cyclisation with internal electrophiles to produce sulfone-substituted indolizines (J. Michael et al., 2004).

  • Synthesis of Therapeutic Agents : A series of related compounds have been synthesized and evaluated for their therapeutic potential, including inhibition of α-glucosidase enzyme and assessment for hemolytic and cytotoxic profiles (Muhammad Athar Abbasi et al., 2019).

  • Antibacterial Activities : Derivatives of this compound have shown promise in antibacterial activities, especially against various strains of bacteria. The compounds were characterized using NMR, IR, and elemental analysis (Wu Qi, 2014).

  • Development of Adenosine Receptor Antagonists : In pharmacological research, derivatives of this compound have been used to develop adenosine A2B receptor antagonists, which have applications in treating various disorders related to adenosine receptors (T. Borrmann et al., 2009).

  • Cyclooxygenase Inhibition : This compound has been utilized in the synthesis of COX-2 inhibitors, an important class of drugs used in the treatment of inflammation and pain (A. Zarghi et al., 2009).

  • Anticancer Evaluation : Certain derivatives have been evaluated for their anticancer activities, showing effectiveness against various cancer cell lines (Kostyantyn Turov, 2020).

  • In Silico Studies for Therapeutic Applications : The compound and its derivatives have been studied for enzyme inhibitory activity and potential as therapeutic agents against various bacterial strains. Their structures were confirmed through spectral analysis (G. Hussain et al., 2017).

  • Structural Analysis and Computational Studies : The compound has been characterized using various spectroscopic methods including FTIR, UV-Vis, NMR, and X-ray diffraction, offering insights into its structural properties (J. Nycz et al., 2011).

properties

Product Name

2-[[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]methyl]-4-propan-2-ylphenol

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-4-propan-2-ylphenol

InChI

InChI=1S/C21H28N2O3S/c1-16(2)18-6-9-21(24)19(14-18)15-22-10-12-23(13-11-22)27(25,26)20-7-4-17(3)5-8-20/h4-9,14,16,24H,10-13,15H2,1-3H3

InChI Key

IYJLDWAHRRCHFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)C(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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